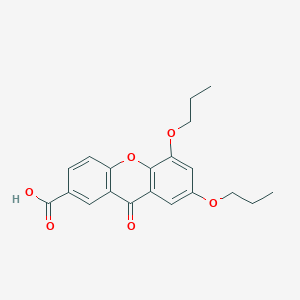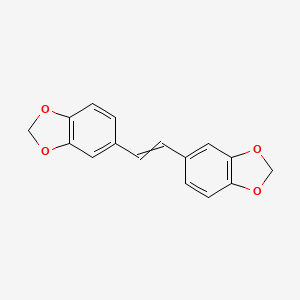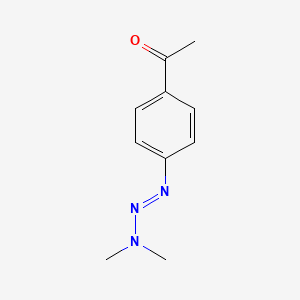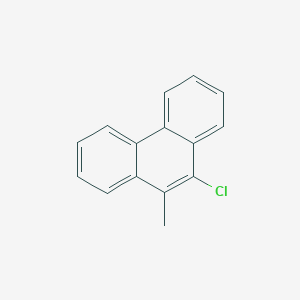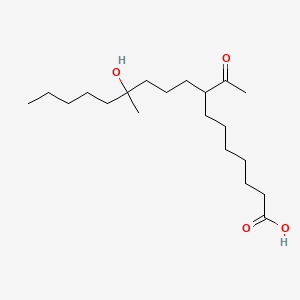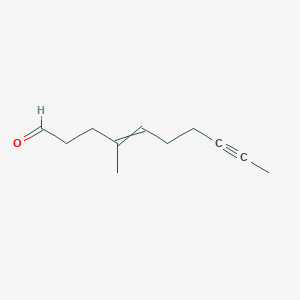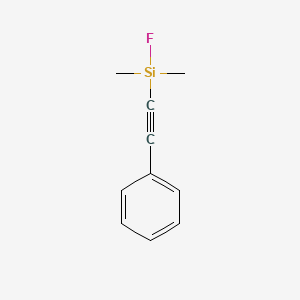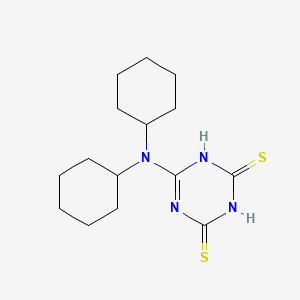![molecular formula C20H13NO4 B14650817 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 54291-74-6](/img/structure/B14650817.png)
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-(2-hydroxyphenoxy)aniline. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyphenyl)-2H-benzotriazole
- 2-(2-Hydroxyphenyl)-1H-benzimidazole
- 2-(2-Hydroxyphenyl)-1H-isoindole
Uniqueness
2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and isoindole groups allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
54291-74-6 |
|---|---|
Fórmula molecular |
C20H13NO4 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO4/c22-16-10-4-6-12-18(16)25-17-11-5-3-9-15(17)21-19(23)13-7-1-2-8-14(13)20(21)24/h1-12,22H |
Clave InChI |
RFTPXEUIUNJVCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


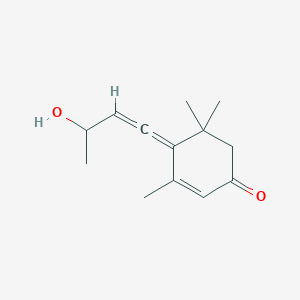
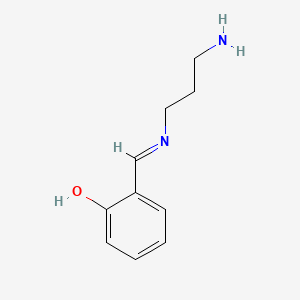
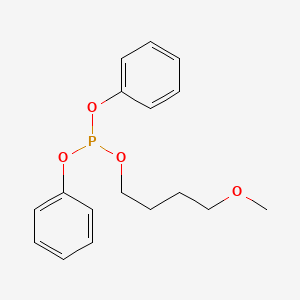

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
